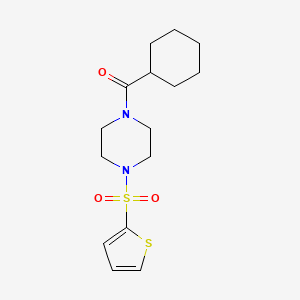
1-(cyclohexylcarbonyl)-4-(2-thienylsulfonyl)piperazine
Übersicht
Beschreibung
1-(cyclohexylcarbonyl)-4-(2-thienylsulfonyl)piperazine, also known as CTTP, is a piperazine derivative that has been synthesized for its potential use as a therapeutic agent. The compound has been found to have promising effects on various biological systems, making it a subject of interest in scientific research.
Wirkmechanismus
The mechanism of action of 1-(cyclohexylcarbonyl)-4-(2-thienylsulfonyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. The compound has been shown to interact with various receptors, including the dopamine receptor and the serotonin receptor.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. The compound has been shown to increase the levels of various neurotransmitters, including dopamine and serotonin. Additionally, this compound has been found to have antioxidant effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(cyclohexylcarbonyl)-4-(2-thienylsulfonyl)piperazine in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(cyclohexylcarbonyl)-4-(2-thienylsulfonyl)piperazine. One area of interest is the compound's potential use as a therapeutic agent for neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on various biological systems. Finally, the development of more efficient synthesis methods for this compound could allow for the production of larger quantities of the compound and facilitate further research.
Wissenschaftliche Forschungsanwendungen
1-(cyclohexylcarbonyl)-4-(2-thienylsulfonyl)piperazine has been studied for its potential use in various scientific applications, including its effects on the central nervous system, cardiovascular system, and immune system. The compound has been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Eigenschaften
IUPAC Name |
cyclohexyl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c18-15(13-5-2-1-3-6-13)16-8-10-17(11-9-16)22(19,20)14-7-4-12-21-14/h4,7,12-13H,1-3,5-6,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICOSSLNDFCGGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-3-carbonitrile trifluoroacetate](/img/structure/B4430021.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methyl-2-furamide](/img/structure/B4430027.png)
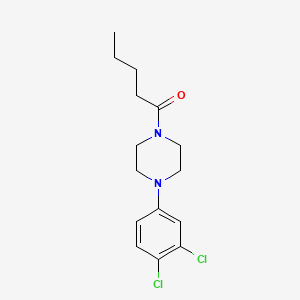

![N-[1-(4-tert-butylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430041.png)

![2-methyl-N-[2-(4-morpholinyl)ethyl]cyclopropanecarboxamide](/img/structure/B4430050.png)
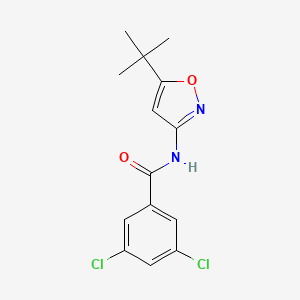
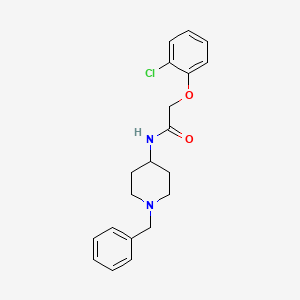
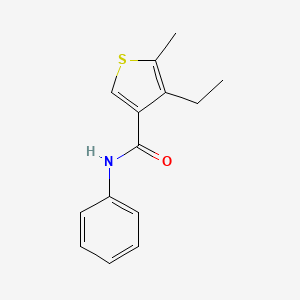
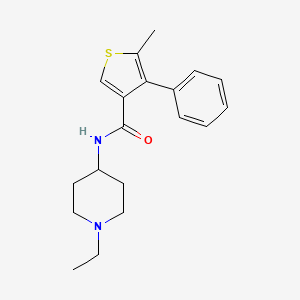
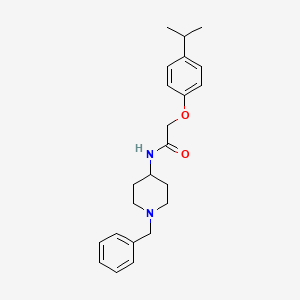
![4-ethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4430084.png)
![2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide](/img/structure/B4430090.png)